

Spectroscopic Profile of 2,3-Difluoro-4-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoro-4-iodobenzaldehyde

Cat. No.: B1292693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2,3-Difluoro-4-iodobenzaldehyde**, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds. This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **2,3-Difluoro-4-iodobenzaldehyde**, organized for clarity and ease of comparison.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear significantly downfield.

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|----------------|
| ~10.1 | s | - | H-7 (Aldehyde) |
| ~7.7 - 7.9 | m | - | H-6 |
| ~7.3 - 7.5 | m | - | H-5 |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The chemical shifts of the carbon atoms in the benzene ring are affected by the electronegativity and position of the substituents. The carbonyl carbon of the aldehyde is expected at a characteristic downfield shift.

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------|
| ~188 - 192 | C-7 (C=O) |
| ~150 - 155 (d) | C-2 (C-F) |
| ~145 - 150 (d) | C-3 (C-F) |
| ~135 - 140 | C-1 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-6 |
| ~90 - 95 | C-4 (C-I) |

d = doublet due to C-F coupling

Predicted ^{19}F NMR Data (470 MHz, CDCl_3 , referenced to CFCl_3)

The chemical shifts for the fluorine atoms are predicted based on typical values for fluorinated aromatic compounds.

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|------------|
| ~-120 to -130 | d | ~15-20 | F (on C-2) |
| ~-135 to -145 | d | ~15-20 | F (on C-3) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and substituted aromatic functionalities.

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|--------------------------------------|
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 - 1715 | Strong | Aldehyde C=O Stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1200 - 1250 | Strong | C-F Stretch |
| ~800 - 900 | Strong | C-H Out-of-plane Bending |
| ~600 - 700 | Medium | C-I Stretch |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum under electron ionization (EI) would show a molecular ion peak and characteristic fragmentation patterns for a halogenated benzaldehyde. The molecular weight of **2,3-Difluoro-4-iodobenzaldehyde** is 267.92 g/mol .

| m/z | Predicted Fragment Ion | Interpretation |
|-----|---|--------------------------------|
| 268 | $[\text{C}_7\text{H}_3\text{F}_2\text{IO}]^+$ | Molecular ion (M^+) |
| 267 | $[\text{C}_7\text{H}_2\text{F}_2\text{IO}]^+$ | Loss of H radical |
| 239 | $[\text{C}_6\text{H}_3\text{F}_2\text{I}]^+$ | Loss of CHO radical |
| 141 | $[\text{C}_7\text{H}_3\text{F}_2\text{O}]^+$ | Loss of I radical |
| 113 | $[\text{C}_6\text{H}_3\text{F}_2]^+$ | Loss of I and CO |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,3-Difluoro-4-iodobenzaldehyde** in about 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets.
- **^{19}F NMR Acquisition:** Acquire the fluorine spectrum. A dedicated fluorine probe is not always necessary but can improve sensitivity. Use a suitable reference standard, such as hexafluorobenzene, and reference the spectrum to CFCl_3 .

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the clean ATR crystal before running the sample. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

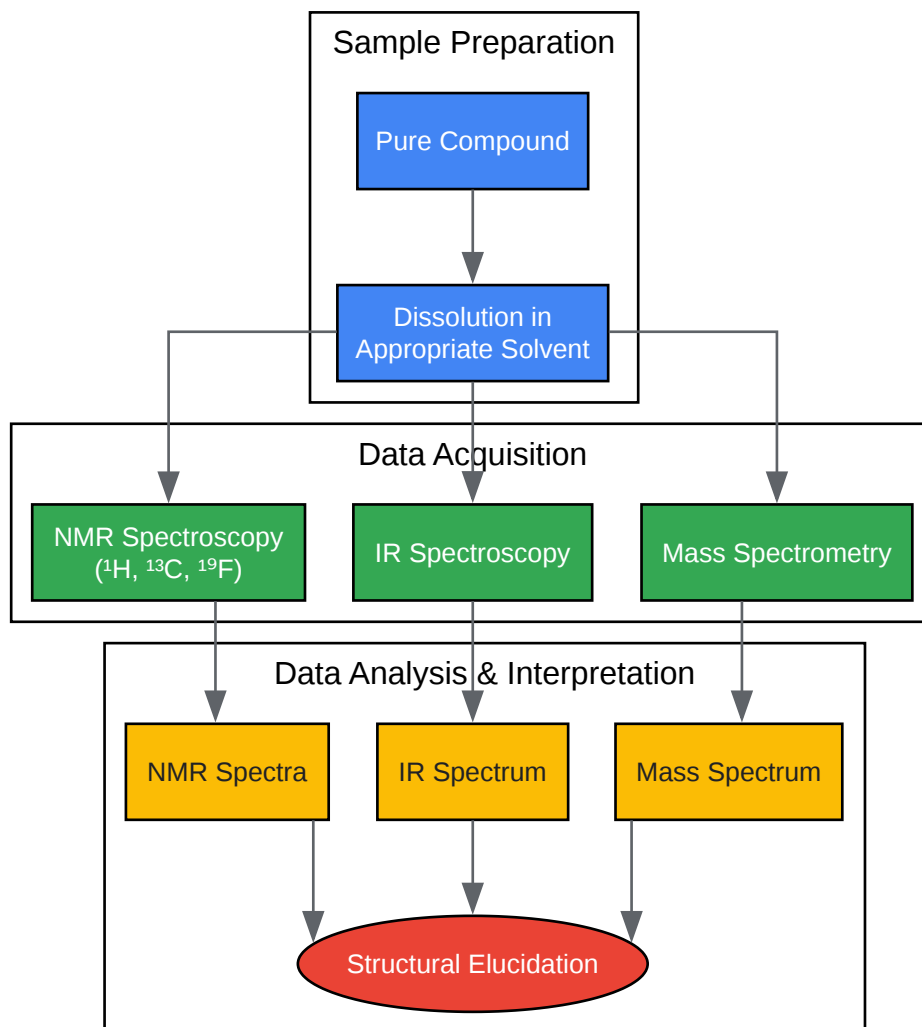
- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Data Acquisition (Electron Ionization - EI):** Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Difluoro-4-iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1292693#spectroscopic-data-of-2-3-difluoro-4-iodobenzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b1292693#spectroscopic-data-of-2-3-difluoro-4-iodobenzaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com